N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-2-(m-tolyloxy)acetamide
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Description
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-2-(m-tolyloxy)acetamide is a useful research compound. Its molecular formula is C18H23N3O2S and its molecular weight is 345.46. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Research has shown that derivatives similar to "N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-2-(m-tolyloxy)acetamide" possess significant antimicrobial activities. For instance, compounds with related structures were found to be more effective against fungi than bacteria, with Candida species being particularly susceptible. This indicates the potential of such compounds in developing antimicrobial treatments, especially focusing on antifungal applications (Mokhtari & Pourabdollah, 2013).
Synthesis and Structural Analysis
The structural modification and synthesis of related compounds have been extensively studied. For example, the reaction of chloroacetonitrile with piperidine has led to the creation of novel arylidene derivatives, showcasing the versatility of the base structure in synthesizing diverse chemical entities (Khalil et al., 2017). Such studies are crucial for understanding the chemical properties and potential applications of these compounds in various fields.
Anticancer Potential
Derivatives of "this compound" have shown promise in anticancer research. Specific derivatives have been synthesized and evaluated for their antitumor activities, indicating potential applications in cancer treatment strategies. The synthesis and biological evaluation of these compounds contribute to the broader search for effective anticancer agents (Albratty et al., 2017).
Chemical Synthesis and Reactivity
The compound and its derivatives have been involved in various chemical synthesis processes, highlighting their reactivity and potential in creating novel chemical entities. For instance, reactions involving chloroacetonitrile have led to the development of new pyrazole and thiazole derivatives, underlining the compound's utility in synthetic organic chemistry (Khalil et al., 2017).
Properties
IUPAC Name |
2-(3-methylphenoxy)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-14-4-2-6-16(10-14)23-13-17(22)20-11-15-5-3-8-21(12-15)18-19-7-9-24-18/h2,4,6-7,9-10,15H,3,5,8,11-13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQWJKZONXJARO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC2CCCN(C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.